Benzoic acid, 4-methyl-, 3-(3-(benzoyloxy)propoxy)propyl ester
Description
Benzoic acid, 4-methyl-, 3-(3-(benzoyloxy)propoxy)propyl ester (hereafter referred to as the "target compound") is a benzoic acid derivative with a complex ester structure. Its molecular formula is C22H24O6, inferred from substituent analysis. The compound features:
- A 4-methylbenzoic acid core.
- A propyl ester chain modified with a 3-(benzoyloxy)propoxy group.
This structure confers unique physicochemical properties, including enhanced lipophilicity and steric bulk compared to simpler benzoic acid esters.
Properties
CAS No. |
72138-86-4 |
|---|---|
Molecular Formula |
C21H24O5 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-(3-benzoyloxypropoxy)propyl 4-methylbenzoate |
InChI |
InChI=1S/C21H24O5/c1-17-9-11-19(12-10-17)21(23)26-16-6-14-24-13-5-15-25-20(22)18-7-3-2-4-8-18/h2-4,7-12H,5-6,13-16H2,1H3 |
InChI Key |
KRNMACTUMUDNDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCCCOCCCOC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-methyl-, 3-(3-(benzoyloxy)propoxy)propyl ester typically involves esterification reactions. One common method is the reaction of 4-methylbenzoic acid with 3-(3-hydroxypropoxy)propyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid . The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-methyl-, 3-(3-(benzoyloxy)propoxy)propyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Benzoic acid, 4-methyl-, 3-(3-(benzoyloxy)propoxy)propyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-methyl-, 3-(3-(benzoyloxy)propoxy)propyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid derivatives, which can then interact with cellular pathways. The aromatic ring may participate in π-π interactions with proteins and enzymes, affecting their function .
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Estimated based on structurally similar compounds (e.g., ).
Key Observations:
- The target compound has the highest molecular weight and logP among the listed esters, indicating greater lipophilicity. This property may enhance membrane permeability in biological systems or compatibility with hydrophobic matrices in materials .
- Compared to Propyl benzoate (logP ~2.1), the target’s logP of ~3.5 suggests significantly reduced water solubility, which could impact bioavailability or environmental persistence .
- The 4-methoxy analog () lacks the benzoyloxy group, resulting in a simpler structure and lower molecular weight.
Stability and Degradation
- Ester Hydrolysis : The benzoyloxy group in the target compound may slow hydrolysis compared to simpler esters (e.g., Propyl benzoate) due to steric hindrance. However, alkaline conditions could cleave the ester bonds, as seen in sEH inhibitors () .
- Thermal Stability : The aromatic benzoyloxy group likely enhances thermal stability, similar to liquid crystal esters in , which require high decomposition temperatures .
Biological Activity
Benzoic acid, 4-methyl-, 3-(3-(benzoyloxy)propoxy)propyl ester, is a complex benzoate derivative with significant structural features that contribute to its biological activity. The compound's molecular formula is C21H24O5, and it has a molecular weight of approximately 342.42 g/mol. Its structure incorporates both benzoic acid and propyl ester functionalities, which are known to influence its reactivity and biological interactions.
Chemical Structure and Properties
The compound's unique structure allows it to participate in various chemical reactions, particularly those involving functional groups such as esters and ethers. This structural complexity enhances its solubility and potential interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C21H24O5 |
| Molecular Weight | 342.42 g/mol |
| CAS Number | 72138-86-4 |
Biological Activity Overview
Research into the biological activity of benzoic acid derivatives indicates a broad spectrum of potential effects, including antimicrobial, anti-inflammatory, and immunomodulatory properties. The specific biological activities of benzoic acid, 4-methyl-, 3-(3-(benzoyloxy)propoxy)propyl ester require further investigation to elucidate its full potential.
Antimicrobial Activity
Benzoic acid derivatives are often evaluated for their antimicrobial properties. Studies have shown that similar compounds exhibit varying degrees of antibacterial and antifungal activity. For example, benzotriazole derivatives have demonstrated notable antibacterial effects against various pathogens . The potential for benzoic acid, 4-methyl-, 3-(3-(benzoyloxy)propoxy)propyl ester to exhibit similar properties warrants further exploration.
Anti-inflammatory Effects
The anti-inflammatory potential of benzoic acid derivatives has been documented in various studies. For instance, certain salicylic acid derivatives have been shown to modulate immune responses by influencing T-cell populations . Understanding the immunomodulatory effects of benzoic acid, 4-methyl-, 3-(3-(benzoyloxy)propoxy)propyl ester could reveal its utility in treating inflammatory conditions.
Case Studies and Research Findings
- Immunomodulatory Effects : A study on related compounds indicated that certain benzoyloxybenzoic acids could increase regulatory T-cell populations while decreasing pro-inflammatory T-cell counts in LPS-induced inflammation models . This suggests that similar mechanisms may be at play for benzoic acid, 4-methyl-, 3-(3-(benzoyloxy)propoxy)propyl ester.
- Antimicrobial Screening : Research on benzotriazole compounds revealed moderate antibacterial activity across several strains . Such findings could be indicative of the antimicrobial potential inherent in the structure of benzoic acid derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
